2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile
Overview
Description
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a chloromethyl group at the second position and a carbonitrile group at the sixth position of the benzimidazole ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to have a broad range of biological activities, including antibacterial properties .
Mode of Action
Benzimidazole derivatives are generally known to interact with bacterial cells, disrupting their growth and proliferation
Biochemical Pathways
Given the antibacterial activity of similar benzimidazole derivatives, it can be inferred that the compound may interfere with essential bacterial processes such as protein synthesis, dna replication, or cell wall synthesis .
Result of Action
Based on the antibacterial activity of similar benzimidazole derivatives, it can be inferred that the compound may lead to the death of bacterial cells by disrupting essential cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the chloromethyl group: The benzimidazole core is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride.
Introduction of the carbonitrile group:
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions to form benzimidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzimidazole derivatives.
Oxidation: Formation of benzimidazole N-oxides or other oxidized derivatives.
Reduction: Formation of primary amines or other reduced derivatives.
Scientific Research Applications
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals, including antiviral, anticancer, and antimicrobial agents.
Agrochemicals: Employed in the development of pesticides and herbicides.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and photophysical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-1H-benzo[d]imidazole
- 2-(Chloromethyl)-1H-benzo[d]imidazole-5-carbonitrile
- 2-(Chloromethyl)-1H-benzo[d]imidazole-4-carbonitrile
Uniqueness
2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile is unique due to the specific positioning of the chloromethyl and carbonitrile groups, which can influence its reactivity and biological activity. This unique structure allows for the development of specialized derivatives with tailored properties for various applications.
Properties
IUPAC Name |
2-(chloromethyl)-3H-benzimidazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-4-9-12-7-2-1-6(5-11)3-8(7)13-9/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMQWUSDVFFTGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618726 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150613-50-6 | |
Record name | 2-(Chloromethyl)-1H-benzimidazole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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